molecular formula C13H12N2O3 B13996230 5-Methoxy-2-nitro-N-phenylbenzenamine CAS No. 36242-53-2

5-Methoxy-2-nitro-N-phenylbenzenamine

Cat. No.: B13996230
CAS No.: 36242-53-2
M. Wt: 244.25 g/mol
InChI Key: BIZRIXVWLHXELH-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitro-N-phenylbenzenamine is an organic compound with the molecular formula C13H12N2O3 It is a derivative of benzenamine, characterized by the presence of methoxy and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-nitro-N-phenylbenzenamine typically involves the nitration of 2-methoxyaniline followed by a coupling reaction with a phenyl group. One common method includes the following steps:

    Nitration: 2-Methoxyaniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group.

    Coupling Reaction: The nitrated intermediate is then reacted with a phenylating agent under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-nitro-N-phenylbenzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5-Methoxy-2-amino-N-phenylbenzenamine.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or nitro groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 5-Methoxy-2-amino-N-phenylbenzenamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxy-2-nitro-N-phenylbenzenamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitro-N-phenylbenzenamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-nitroaniline: Similar structure but lacks the phenyl group.

    2-Nitro-N-phenylbenzenamine: Similar structure but lacks the methoxy group.

    5-Methoxy-2-nitrobenzoic acid: Similar functional groups but different core structure.

Uniqueness

5-Methoxy-2-nitro-N-phenylbenzenamine is unique due to the combination of methoxy, nitro, and phenyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

36242-53-2

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

5-methoxy-2-nitro-N-phenylaniline

InChI

InChI=1S/C13H12N2O3/c1-18-11-7-8-13(15(16)17)12(9-11)14-10-5-3-2-4-6-10/h2-9,14H,1H3

InChI Key

BIZRIXVWLHXELH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])NC2=CC=CC=C2

Origin of Product

United States

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